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Compound of Interest

Compound Name: 2,5-Thiophenedicarboxylic acid

Cat. No.: B147516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-
Thiophenedicarboxylic acid, a vital building block in the synthesis of various materials and

pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The spectroscopic data for 2,5-Thiophenedicarboxylic acid is summarized below, providing

key identifiers for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the molecular structure of 2,5-Thiophenedicarboxylic acid,

revealing the chemical environment of its constituent hydrogen and carbon atoms. The spectra

are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 2,5-Thiophenedicarboxylic acid is characterized by two main

signals. Due to the symmetrical nature of the molecule, the two protons on the thiophene ring

are chemically equivalent, as are the two carboxylic acid protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 Singlet 2H
Thiophene ring

protons (H-3, H-4)

~13.5 (broad) Singlet 2H
Carboxylic acid

protons (-COOH)

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and

temperature and may appear as a very broad signal.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum in DMSO-d6 displays three distinct signals, corresponding to the three

unique carbon environments in the molecule.[1][2]

Chemical Shift (δ) ppm Assignment

~163 Carboxylic acid carbons (C=O)

~142
Thiophene ring carbons attached to carboxylic

acids (C-2, C-5)

~132
Thiophene ring carbons bearing hydrogen (C-3,

C-4)

Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Thiophenedicarboxylic acid reveals the presence of its key functional

groups. The data presented below is typical for a solid-state measurement using an Attenuated

Total Reflectance (ATR) or KBr pellet method.[3][4]
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2500 Strong, Broad
O-H stretch of the carboxylic

acid dimer

~1680 Strong
C=O stretch of the carboxylic

acid

~1550 Medium
C=C stretch of the thiophene

ring

~1420 Medium
O-H bend of the carboxylic

acid

~1290 Strong
C-O stretch of the carboxylic

acid

~820 Medium
C-H out-of-plane bend of the

thiophene ring

Mass Spectrometry (MS)
Mass spectrometry of 2,5-Thiophenedicarboxylic acid provides information on its molecular

weight and fragmentation pattern, which is crucial for confirming its identity. The data below

was obtained via electron ionization (EI).
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m/z Relative Intensity (%) Assignment

172 94.8 [M]⁺ (Molecular Ion)

155 100.0 [M - OH]⁺

127 5.7 [M - COOH]⁺

111 21.4 [M - COOH - O]⁺

83 9.8

82 8.9

81 9.4

55 1.9

45 9.1 [COOH]⁺

39 15.5

Note: The fragmentation pattern is consistent with the characteristic loss of hydroxyl (-OH) and

carboxyl (-COOH) groups from the molecular ion.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 5-10 mg of 2,5-Thiophenedicarboxylic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in

a standard 5 mm NMR tube.

Cap the NMR tube and gently agitate to ensure complete dissolution. A brief period of

sonication may be used if necessary.
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¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: DMSO-d6.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-16 ppm.

Referencing: The residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) is used as the internal

reference.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

Solvent: DMSO-d6.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak of DMSO-d6 (δ ≈ 39.5 ppm) is used as the internal reference.
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Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy Protocol

Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened

with isopropanol and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2,5-Thiophenedicarboxylic acid powder onto the center of

the ATR crystal to completely cover it.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality

spectrum.

After the measurement, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Note: As 2,5-Thiophenedicarboxylic acid is a non-volatile solid, derivatization is typically

required for GC-MS analysis. A common method is silylation to convert the carboxylic acids to

their more volatile trimethylsilyl (TMS) esters.

Sample Preparation (Derivatization):

Accurately weigh approximately 1 mg of 2,5-Thiophenedicarboxylic acid into a vial.

Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-

Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

Allow the sample to cool to room temperature before injection.
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GC-MS Parameters:

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness) is suitable.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL in splitless mode.

Oven Temperature Program:

Initial temperature of 100 °C, hold for 2 minutes.

Ramp to 280 °C at a rate of 10 °C/min.

Hold at 280 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2,5-Thiophenedicarboxylic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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